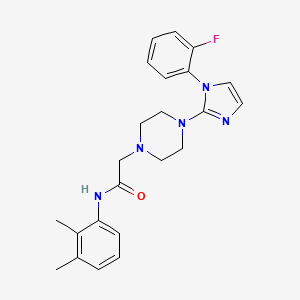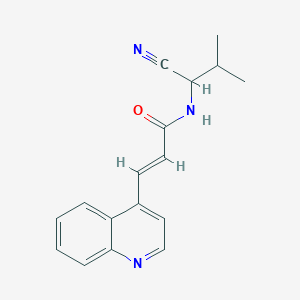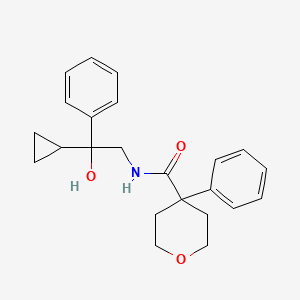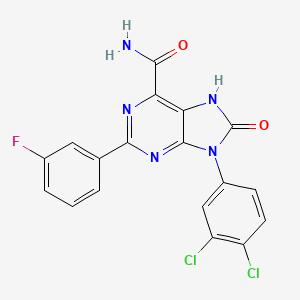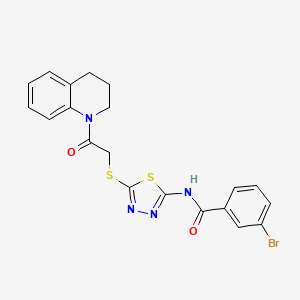
3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by its multiple functional groups including bromine, thiadiazole, and benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps A common route starts with the formation of the 1,3,4-thiadiazole core This can be achieved by the cyclization of appropriate thiosemicarbazide with a carbon disulfide derivative under basic conditions Subsequently, the intermediate is reacted with a brominated benzoyl chloride in the presence of a base such as triethylamine to introduce the 3-bromo benzamide moiety
Industrial Production Methods: Industrial production scales up these laboratory methods. The key is optimizing each step for yield and purity while ensuring cost-effectiveness. Continuous flow reactors may be employed for the cyclization step, while solid-phase synthesis techniques can be used to simplify the purification processes, particularly the introduction of the 3,4-dihydroquinoline moiety. Ensuring an environmentally friendly approach, solvent recovery and recycling systems are often incorporated.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes several key types of reactions:
Oxidation: : It can be oxidized to form sulfoxides and sulfones, particularly at the thiadiazole sulfur.
Reduction: : The quinoline moiety can be reduced under hydrogenation conditions to afford tetrahydroquinoline derivatives.
Substitution: : The bromine atom in the benzamide can be substituted by nucleophiles, allowing for a wide range of derivatives.
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: : Alkyl and aryl halides with bases like potassium carbonate in polar aprotic solvents like DMF or DMSO.
Oxidation: : Sulfoxides and sulfones.
Reduction: : Tetrahydroquinoline derivatives.
Substitution: : A variety of benzamide derivatives depending on the substituting nucleophile.
Applications De Recherche Scientifique
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules, including those with potential biological activity.
Biology: The compound has shown promise as a biochemical probe due to its potential interactions with biological macromolecules.
Medicine: Preliminary studies indicate its potential as an anticancer agent due to its ability to interfere with specific signaling pathways.
Industry: The compound's unique structure makes it useful in the development of organic electronic materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The biological activity of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide primarily revolves around its interaction with specific enzymes and receptors. It has been observed to inhibit certain kinases, which play a role in cell division and survival pathways. The thiadiazole moiety can chelate metal ions in enzyme active sites, leading to inhibition.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: Similar compounds like N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole and 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide differ in the halogen substitution on the benzamide moiety.
Uniqueness: The bromine atom in 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide imparts unique electronic and steric properties, which can enhance its biological activity and make it a more potent inhibitor compared to its chlorine or hydrogen-substituted counterparts.
List of Similar Compounds:N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole
3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
3-fluoro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
So that's the overview of this remarkable compound. Any part you want to dig deeper into?
Propriétés
IUPAC Name |
3-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZBIFDJOLERQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
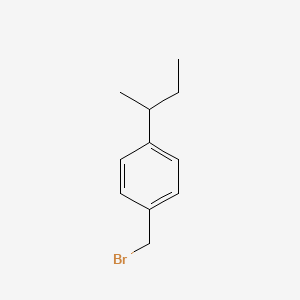
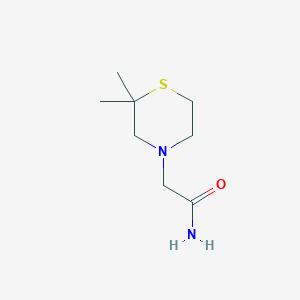
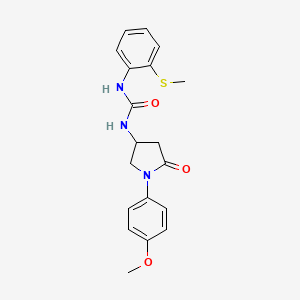
![3-Methoxyspiro[3.3]heptan-1-one](/img/structure/B2430900.png)
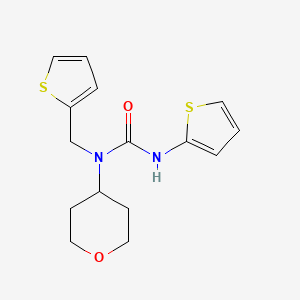

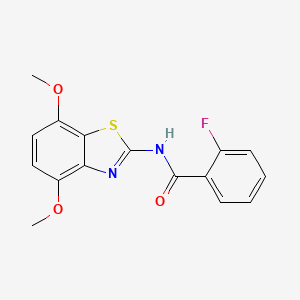
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2430909.png)
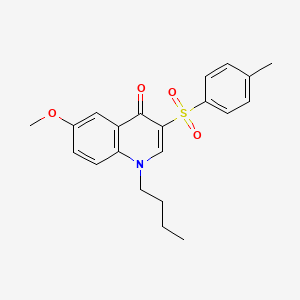
![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)
